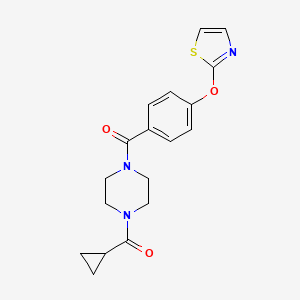
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a complex organic compound that features a piperazine ring substituted with a cyclopropanecarbonyl group and a phenyl ring substituted with a thiazol-2-yloxy group
Mechanism of Action
Target of Action
Similar piperazine compounds have been found to exhibit anti-inflammatory and anti-nociceptive effects . These compounds often target inflammatory mediators and pain receptors, but the specific targets for this compound need further investigation.
Mode of Action
Related piperazine compounds have been shown to interact with their targets to reduce inflammation and pain . They often work by inhibiting the production or activity of pro-inflammatory mediators, thereby reducing inflammation and associated pain.
Biochemical Pathways
Related piperazine compounds often affect pathways involved in inflammation and pain perception . These may include pathways involving pro-inflammatory mediators such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines .
Pharmacokinetics
Similar piperazine compounds are often well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it remains active in the body.
Result of Action
Related piperazine compounds have been shown to reduce inflammation and pain at the molecular and cellular levels . This often involves reducing the production or activity of pro-inflammatory mediators and inhibiting the perception of pain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a cyclopropanecarbonyl group. This can be achieved through the reaction of piperazine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Thiazol-2-yloxy Phenyl Derivative: The phenyl ring is substituted with a thiazol-2-yloxy group. This can be done by reacting 4-hydroxyphenyl with 2-bromothiazole in the presence of a base like potassium carbonate.
Coupling Reaction: The final step involves coupling the two derivatives. This can be achieved through a nucleophilic substitution reaction where the piperazine derivative reacts with the thiazol-2-yloxy phenyl derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone: Unique due to its specific substitution pattern and potential pharmacological applications.
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)ethanone: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and pharmacological properties. The presence of both a piperazine ring and a thiazol-2-yloxy group allows for versatile interactions with biological targets, making it a valuable compound for drug development.
Properties
IUPAC Name |
cyclopropyl-[4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-16(13-1-2-13)20-8-10-21(11-9-20)17(23)14-3-5-15(6-4-14)24-18-19-7-12-25-18/h3-7,12-13H,1-2,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKIQXVLVVFOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
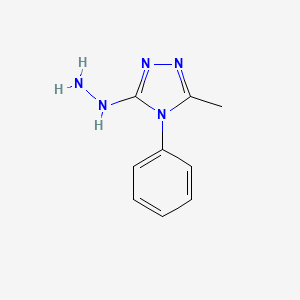
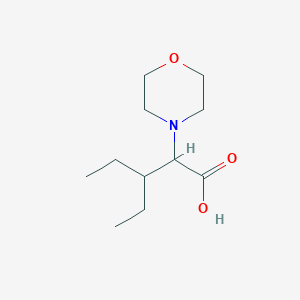
![2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3019716.png)
![N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3019717.png)
![1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B3019720.png)
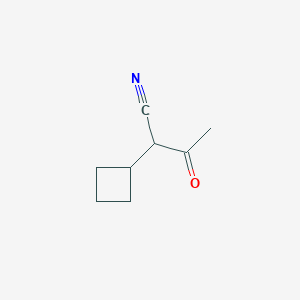
![[1,2,4]Triazolo[4,3-b]pyridazin-3-amine](/img/structure/B3019722.png)
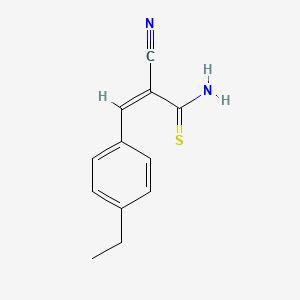
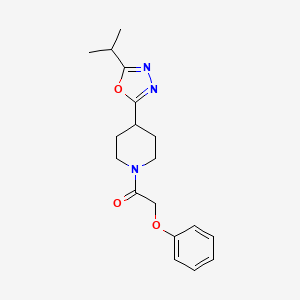
![2-Chloro-N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]acetamide](/img/structure/B3019727.png)
![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide;hydrochloride](/img/structure/B3019728.png)
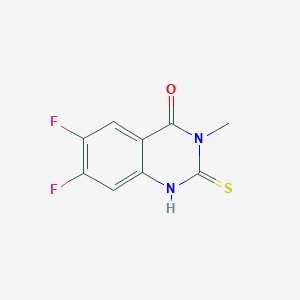
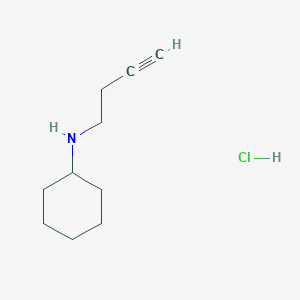
![5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3019733.png)
